molecular formula C9H7FN2 B108740 6-Fluoroquinolin-5-amine CAS No. 1251032-63-9

6-Fluoroquinolin-5-amine

Cat. No. B108740
M. Wt: 162.16 g/mol
InChI Key: LVTQDABLIKHWLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoroquinolin-5-amine is a chemical compound with the molecular formula C9H7FN2 . It is used for research purposes and is not intended for human or veterinary use.


Synthesis Analysis

The synthesis of fluoroquinolones, including 6-Fluoroquinolin-5-amine, involves various synthetic approaches to the quinolone system, as well as all kinds of structural modifications by incorporating substituents into different positions or by means of annelation . The Pd-catalyzed arylation of very hindered α,α,α-trisubstituted primary amines has been reported, which could potentially be applied to the synthesis of 6-Fluoroquinolin-5-amine .


Molecular Structure Analysis

The molecular structure of 6-Fluoroquinolin-5-amine consists of 9 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, and 2 nitrogen atoms .


Chemical Reactions Analysis

Fluoroquinolones, including 6-Fluoroquinolin-5-amine, can undergo various chemical reactions. For instance, they can form complexes with metals . They can also undergo modifications and annelation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Fluoroquinolin-5-amine include its molecular formula (C9H7FN2) and molecular weight (162.16 g/mol).

Scientific Research Applications

Fluoroquinolones are widely used in the field of medicine, particularly as antibacterials . They exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics, including the third generation of cephalosporins and other chemotherapeutic antibacterials .

The mechanism of action of fluoroquinolones is unique and different from antibiotics and other groups of antibacterials (cephalosporins, aminoglycosides, etc.), which allows one to apply fluoroquinolones for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials drugs .

The structural modification of the quinolone skeleton by incorporating of fluorine atoms at C-6 and other positions of the benzene ring resulted in a remarkable improvement of antimicrobial properties and opened new prospects in clinical treatment of infections .

Due to enhanced penetration ability through cell membranes and their effects on bacteria reproduction by inhibiting bacterial DNA-gyrase, fluoroquinolones possess a high antibacterial activity .

properties

IUPAC Name

6-fluoroquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTQDABLIKHWLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601311399
Record name 5-Quinolinamine, 6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoroquinolin-5-amine

CAS RN

1251032-63-9
Record name 5-Quinolinamine, 6-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251032-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Quinolinamine, 6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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